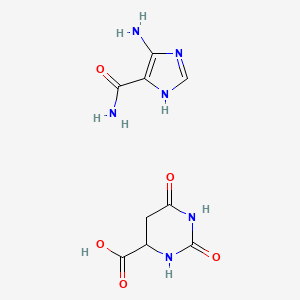

![molecular formula C33H44N6O4 B10775273 (3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10775273.png)

(3S)-N-[(2S)-5-carbamimidamido-1-(cyclohexylmethylamino)-1-oxidanylidene-pentan-2-yl]-2-(4-oxidanylidene-4-phenyl-butanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PS372424 is synthesized through a series of chemical reactions involving the coupling of specific amino acid fragments. The synthesis typically involves the following steps:

Formation of the tetrahydroisoquinoline-arginine motif: This step aligns with the Pro-Arg motif of CXCL10.

Coupling with cyclohexylmethylamine: This step involves the formation of a peptide bond between the tetrahydroisoquinoline-arginine motif and cyclohexylmethylamine.

Addition of the phenylbutanoyl group:

Industrial Production Methods

The industrial production of PS372424 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and development applications .

Analyse Des Réactions Chimiques

Types of Reactions

PS372424 undergoes several types of chemical reactions, including:

Phosphorylation: PS372424 induces phosphorylation of extracellular signal-regulated kinases (ERK) in T cells.

Binding Reactions: It competes for binding with radiolabeled CXCL10 to membranes prepared from HEK293/CXCR3 Gqi5 cells.

Common Reagents and Conditions

Phosphorylation: This reaction typically occurs in the presence of kinases and ATP.

Binding Reactions: These reactions are conducted under controlled conditions using radiolabeled ligands and specific cell lines.

Major Products Formed

The major products formed from these reactions include phosphorylated ERK and bound CXCR3 receptors .

Applications De Recherche Scientifique

PS372424 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the binding and activation of CXCR3 receptors.

Biology: Investigated for its role in T-cell migration and its potential to modulate immune responses.

Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis.

Industry: Utilized in the development of new drugs targeting chemokine receptors .

Mécanisme D'action

PS372424 exerts its effects by specifically binding to and activating the CXCR3 receptor. This activation leads to the internalization of the receptor and subsequent phosphorylation of ERK. The compound also induces receptor cross-phosphorylation within CXCR3-CCR5 heterodimers on the surface of activated T cells. This mechanism results in the inhibition of T-cell migration towards chemokines present in synovial fluid from patients with active rheumatoid arthritis .

Comparaison Avec Des Composés Similaires

Similar Compounds

CXCL10: A natural ligand for CXCR3 with similar binding properties.

CXCL11: Another natural ligand for CXCR3 with comparable biological activity.

PS372424 hydrochloride: A salt form of PS372424 with enhanced water solubility and stability

Uniqueness

PS372424 is unique due to its high specificity for the human CXCR3 receptor and its potent anti-inflammatory activity. Unlike natural ligands, PS372424 is a synthetic compound designed to mimic the Pro-Arg motif of CXCL10, providing a highly specific and effective tool for studying CXCR3-mediated signaling pathways .

Propriétés

Formule moléculaire |

C33H44N6O4 |

|---|---|

Poids moléculaire |

588.7 g/mol |

Nom IUPAC |

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C33H44N6O4/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36)/t27-,28-/m0/s1 |

Clé InChI |

KEDBAZLDJVHMAV-NSOVKSMOSA-N |

SMILES isomérique |

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

SMILES canonique |

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

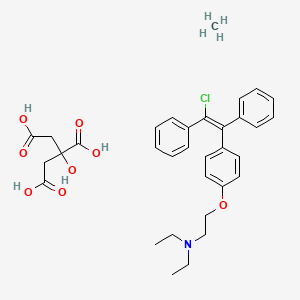

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)

![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)

![(1S,2R,3R,4S,5R,6S,8R,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775207.png)

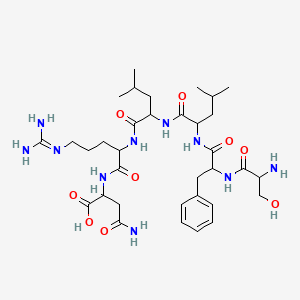

![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B10775230.png)

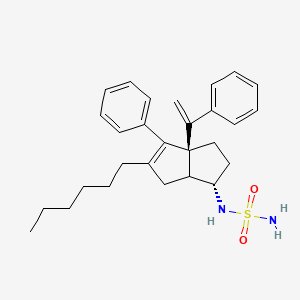

![2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile](/img/structure/B10775232.png)

![Sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid;hydride](/img/structure/B10775241.png)

![N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B10775244.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine](/img/structure/B10775257.png)

![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)

![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)